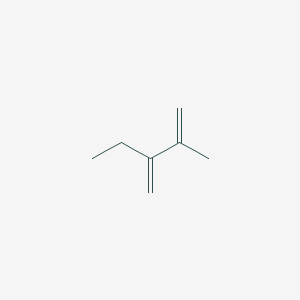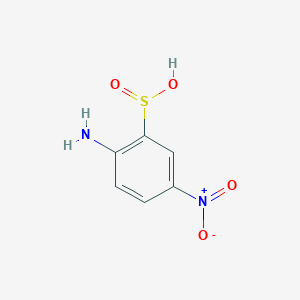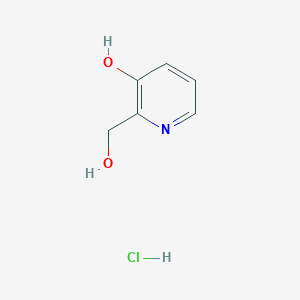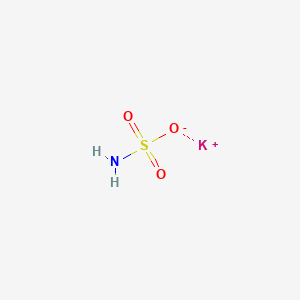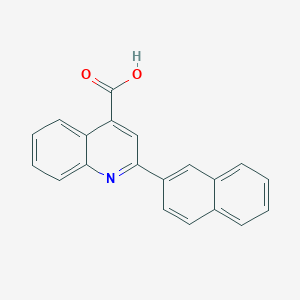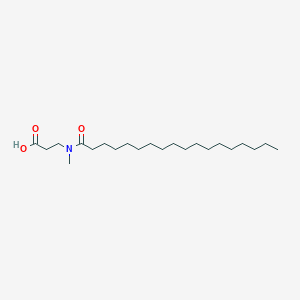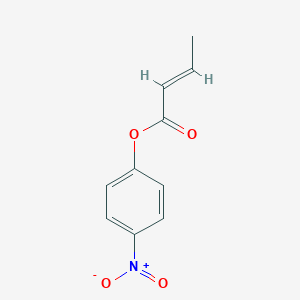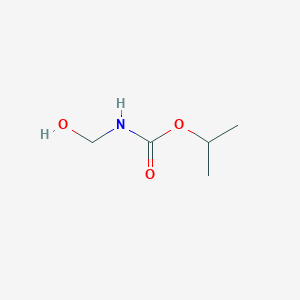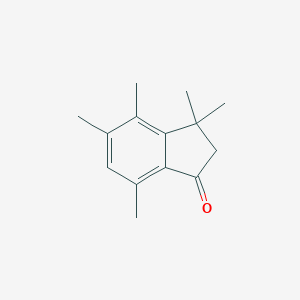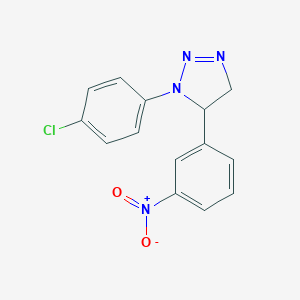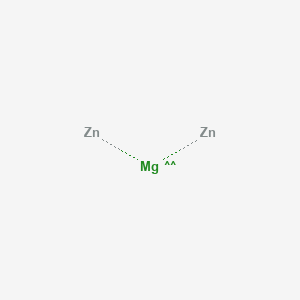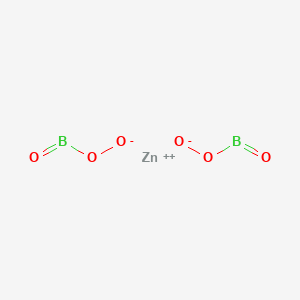![molecular formula C18H19N5O4 B081835 Propanenitrile, 3-[(2-hydroxyethyl)[4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]- CAS No. 13377-98-5](/img/structure/B81835.png)
Propanenitrile, 3-[(2-hydroxyethyl)[4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanenitrile, 3-[(2-hydroxyethyl)[4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]- is a chemical compound with the molecular formula C20H22N4O5. It is a synthetic dye that is commonly used in scientific research due to its unique properties. It is a red-orange powder that is soluble in water and other polar solvents. Propanenitrile, 3-[(2-hydroxyethyl)[4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]- is also known by other names such as Reactive Red 120, C.I. 18220, and Acid Red 120.
Mécanisme D'action
The mechanism of action of Propanenitrile, 3-[(2-hydroxyethyl)[4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]- is not fully understood. However, it is believed to bind to biomolecules such as proteins and nucleic acids through hydrogen bonding, electrostatic interactions, and hydrophobic interactions. This binding results in a change in the optical properties of the dye, which can be detected and measured using spectroscopic techniques.
Effets Biochimiques Et Physiologiques
Propanenitrile, 3-[(2-hydroxyethyl)[4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]- has no known biochemical or physiological effects on living organisms. It is considered to be non-toxic and non-carcinogenic.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Propanenitrile, 3-[(2-hydroxyethyl)[4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]- is its high water solubility, which makes it easy to use in biological and biochemical experiments. It also has a high molar extinction coefficient, which means that it can be detected at low concentrations. However, one of the main limitations of Propanenitrile, 3-[(2-hydroxyethyl)[4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]- is its sensitivity to pH and temperature changes, which can affect its optical properties and interfere with experimental results.
Orientations Futures
There are several future directions for the use of Propanenitrile, 3-[(2-hydroxyethyl)[4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]- in scientific research. One area of interest is the development of new methods for the detection and measurement of biomolecules using Propanenitrile, 3-[(2-hydroxyethyl)[4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]-. Another area of interest is the use of Propanenitrile, 3-[(2-hydroxyethyl)[4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]- in the development of new diagnostic tools for diseases such as cancer and Alzheimer's disease. Additionally, there is potential for the use of Propanenitrile, 3-[(2-hydroxyethyl)[4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]- in the development of new materials with unique optical properties.
Méthodes De Synthèse
The synthesis of Propanenitrile, 3-[(2-hydroxyethyl)[4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]- involves the reaction between 2-hydroxy-4-nitroaniline and 3-methyl-4-aminobenzenediazonium chloride in the presence of sodium carbonate. The resulting product is then treated with ethylene oxide to obtain Propanenitrile, 3-[(2-hydroxyethyl)[4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]-.
Applications De Recherche Scientifique
Propanenitrile, 3-[(2-hydroxyethyl)[4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]- has been widely used in scientific research due to its unique properties. It is commonly used as a dye in biological and biochemical experiments to label and visualize proteins, nucleic acids, and other biomolecules. It is also used in the diagnosis of diseases such as cancer and Alzheimer's disease.
Propriétés
Numéro CAS |
13377-98-5 |
|---|---|
Nom du produit |
Propanenitrile, 3-[(2-hydroxyethyl)[4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]- |
Formule moléculaire |
C18H19N5O4 |
Poids moléculaire |
369.4 g/mol |
Nom IUPAC |
3-[N-(2-hydroxyethyl)-4-[(2-hydroxy-4-nitrophenyl)diazenyl]-3-methylanilino]propanenitrile |
InChI |
InChI=1S/C18H19N5O4/c1-13-11-14(22(9-10-24)8-2-7-19)3-5-16(13)20-21-17-6-4-15(23(26)27)12-18(17)25/h3-6,11-12,24-25H,2,8-10H2,1H3 |
Clé InChI |
AOMPWZIIJWGZLI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)N(CCC#N)CCO)N=NC2=C(C=C(C=C2)[N+](=O)[O-])O |
SMILES canonique |
CC1=C(C=CC(=C1)N(CCC#N)CCO)N=NC2=C(C=C(C=C2)[N+](=O)[O-])O |
Autres numéros CAS |
13377-98-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



